

The Function of (1R,2R)-ML-SI3: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	(1R,2R)-ML-SI3	
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(1R,2R)-ML-SI3, a stereoisomer of the broader ML-SI3 compound, has emerged as a critical chemical tool for the investigation of cellular processes governed by the Transient Receptor Potential Mucolipin (TRPML) family of ion channels. This guide provides a comprehensive overview of the function, mechanism of action, and experimental application of (1R,2R)-ML-SI3 for researchers, scientists, and drug development professionals.

Core Function: Potent Inhibition of TRPML Channels

(1R,2R)-ML-SI3 functions as a potent antagonist of the TRPML family of endo-lysosomal calcium channels.[1][2] Its primary mechanism of action is the direct inhibition of channel activity, thereby blocking the efflux of calcium ions (Ca²⁺) from the lumen of lysosomes and late endosomes into the cytoplasm.[3] This inhibitory action is crucial for dissecting the physiological roles of TRPML channels in various cellular signaling pathways.

Quantitative Inhibitory Profile

The inhibitory potency of **(1R,2R)-ML-SI3** varies across the three mammalian TRPML isoforms, with the highest efficacy observed against TRPML1 and TRPML2.



Target	IC50 (μM)
TRPML1	1.6[1][2]
TRPML2	2.3[1][2]
TRPML3	12.5[1][2]

Signaling Pathways Modulated by (1R,2R)-ML-SI3

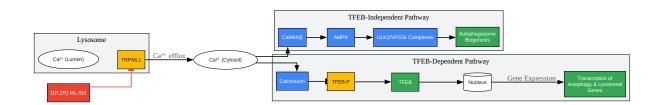
By inhibiting TRPML channels, **(1R,2R)-ML-SI3** serves as an invaluable tool to probe the downstream signaling cascades initiated by lysosomal Ca²⁺ release. The most well-characterized of these is the regulation of autophagy.

Regulation of Autophagy

TRPML1-mediated Ca²⁺ release is a key step in the intricate process of autophagy, a cellular recycling mechanism essential for homeostasis. **(1R,2R)-ML-SI3**, by blocking this initial trigger, allows for the precise investigation of two distinct pathways through which TRPML1 controls autophagy:

- TFEB-Independent Pathway (Rapid Autophagosome Biogenesis): Acute activation of TRPML1 leads to a rapid, localized release of Ca²⁺ that activates Calcium/calmodulindependent protein kinase kinase β (CaMKKβ). This, in turn, activates AMP-activated protein kinase (AMPK), which subsequently stimulates the ULK1 and VPS34 complexes, crucial for the initiation and formation of autophagosomes.[4][5][6][7]
- TFEB-Dependent Pathway (Transcriptional Regulation): Sustained TRPML1 activity and the resulting Ca²⁺ release also activate the phosphatase calcineurin. Calcineurin dephosphorylates Transcription Factor EB (TFEB), enabling its translocation to the nucleus.
 [6][7][8] In the nucleus, TFEB promotes the transcription of genes involved in lysosomal biogenesis and autophagy, leading to a long-term enhancement of cellular degradative capacity.





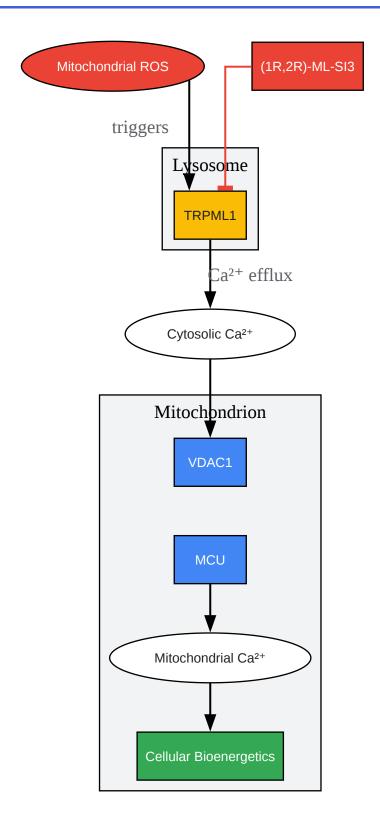
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Figure 1. (1R,2R)-ML-SI3 inhibits TRPML1-mediated autophagy signaling pathways.

Modulation of Mitochondrial Calcium Homeostasis

TRPML1-mediated Ca²⁺ release from lysosomes can also influence mitochondrial function. This lysosome-mitochondria communication is initiated by mitochondrial reactive oxygen species (ROS), which can trigger TRPML1 activity. The subsequent efflux of lysosomal Ca²⁺ is taken up by mitochondria via the Voltage-Dependent Anion Channel 1 (VDAC1) and the Mitochondrial Calcium Uniporter (MCU).[9] This Ca²⁺ influx into the mitochondria can stimulate cellular bioenergetics.





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Figure 2. Inhibition of TRPML1 by **(1R,2R)-ML-SI3** disrupts lysosome-mitochondria Ca²⁺ signaling.



Experimental Protocols

Detailed methodologies for key experiments utilizing (1R,2R)-ML-SI3 are provided below.

Whole-Cell Patch-Clamp Electrophysiology for TRPML1 Inhibition

This protocol is designed to measure the inhibitory effect of **(1R,2R)-ML-SI3** on TRPML1 channel currents.

Objective: To quantify the inhibition of TRPML1 agonist-induced currents by (1R,2R)-ML-SI3.

Materials:

- HEK293T cells overexpressing human TRPML1.
- Whole-cell patch-clamp setup (amplifier, micromanipulator, perfusion system).
- Borosilicate glass capillaries for pipette fabrication.
- Extracellular (bath) solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH adjusted to 7.4.
- Intracellular (pipette) solution: 140 mM KCl, 5 mM EGTA, 1 mM MgCl₂, 10 mM HEPES, pH adjusted to 7.2.
- TRPML1 agonist (e.g., ML-SA1 or MK6-83).
- (1R,2R)-ML-SI3 stock solution in DMSO.

Procedure:

- Culture HEK293T cells expressing TRPML1 on glass coverslips.
- Prepare patch pipettes with a resistance of 3-5 M Ω when filled with the intracellular solution.
- Establish a whole-cell recording configuration on a TRPML1-expressing cell.

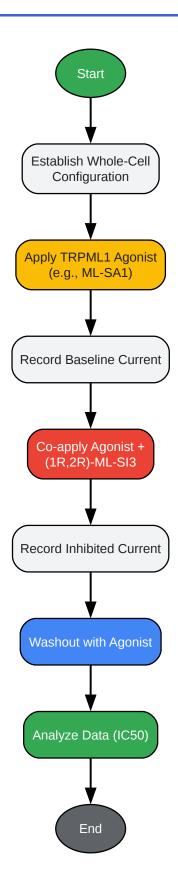






- Clamp the cell voltage at a holding potential of -60 mV.
- Perfuse the cell with the extracellular solution containing a TRPML1 agonist (e.g., 10 μM ML-SA1) to elicit an inward current.
- Once a stable baseline current is established, co-perfuse with the agonist and varying concentrations of (1R,2R)-ML-SI3 (e.g., 0.1 μM to 30 μM).
- Record the current inhibition at each concentration of (1R,2R)-ML-SI3.
- Wash out (1R,2R)-ML-SI3 with the agonist-containing solution to observe any current recovery.
- Analyze the data to determine the IC50 value by fitting the concentration-response data to a Hill equation.





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